molecular formula C15H16N2O2S B2922321 N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide CAS No. 2034577-26-7

N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2922321
CAS No.: 2034577-26-7
M. Wt: 288.37
InChI Key: VRQCILXBRFEFOX-UHFFFAOYSA-N
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Description

N-{[2-(Thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring at the 2-position and an oxolane (tetrahydrofuran)-3-carboxamide group via a methylene linker. This structure combines aromatic (pyridine, thiophene) and non-aromatic (oxolane) moieties, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(12-5-7-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-8-20-13/h1-4,6,8,12H,5,7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQCILXBRFEFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or oxidative stress pathways . The compound’s structure allows it to bind to these targets effectively, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several thiophene- and furan-based carboxamides documented in the literature. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents/Functional Groups Molecular Weight (g/mol) Predicted logP Hydrogen Bond Donors/Acceptors References
N-{[2-(Thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide Pyridine + Thiophene Oxolane-3-carboxamide, methyl linker ~331.4 ~2.1 2 donors, 4 acceptors
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) Furan Hydrazinyl-oxoethyl, methyl carboxamide ~209.2 ~0.8 3 donors, 4 acceptors
N-(3-Aminopropyl)thiophene-3-carboxamide Thiophene 3-Aminopropyl carboxamide ~198.3 ~1.5 2 donors, 3 acceptors
THIOPHENE-3-CARBOXYLIC ACID (PIPERIDIN-3-YLMETHYL)-AMIDE Thiophene Piperidin-3-ylmethyl carboxamide ~250.3 ~1.9 1 donor, 3 acceptors

Key Observations:

Heterocyclic Core Diversity: The target compound’s pyridine-thiophene core distinguishes it from furan- or thiophene-only analogs (e.g., 97c, N-(3-aminopropyl)thiophene-3-carboxamide).

Functional Group Impact: The hydrazinyl-oxoethyl group in 97c increases hydrogen-bonding capacity (3 donors vs. 2 in the target compound), which may favor interactions with polar enzymatic pockets but reduce blood-brain barrier permeability . The 3-aminopropyl chain in N-(3-aminopropyl)thiophene-3-carboxamide provides a basic amine, enabling salt formation and improved aqueous solubility, albeit at the cost of increased logP compared to the oxolane-containing target compound .

Synthetic Pathways :

  • The synthesis of the target compound likely involves multi-step alkylation and coupling reactions to assemble the pyridine-thiophene-oxolane scaffold. This contrasts with the acyl azide intermediates used for hydrazinyl derivatives (e.g., 97c) and the direct carboxamide coupling seen in piperidinylmethyl-thiophene analogs .

Notes

  • Synthetic methodologies from analogous compounds (e.g., acyl azide formation, carboxamide coupling) may guide the optimization of the target molecule’s synthesis .

Biological Activity

N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activity, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a unique molecular structure that includes:

  • Thiophene Ring : Known for its role in various biological activities.
  • Pyridine Moiety : Commonly associated with pharmacological properties.
  • Oxolane (Tetrahydrofuran) Ring : Contributes to the compound's chemical reactivity.
  • Carboxamide Functional Group : Enhances solubility and biological interactions.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the thiophene-pyridine linkage.
  • Introduction of the oxolane ring.
  • Functionalization to create the carboxamide group.

These steps are crucial for achieving the desired purity and yield of the compound.

Inhibitory Potential

Preliminary studies indicate that compounds structurally similar to this compound may inhibit specific enzymes or receptors implicated in disease pathways, particularly in:

  • Inflammation : Compounds with thiophene derivatives have shown potential as inhibitors of IKK-2, an enzyme involved in inflammatory responses and cancer cell proliferation.
  • Cancer Progression : The structural features suggest applications in developing anticancer agents.

Interaction Studies

Understanding how this compound interacts with biological targets is essential. Techniques employed include:

  • Molecular Docking : To predict binding affinities.
  • Enzyme Inhibition Assays : To evaluate the compound’s efficacy against specific targets.

These studies are vital for optimizing its pharmacological profile.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varied biological activities:

Compound NameStructural FeaturesBiological Activity
2-ThiophenecarboxamideContains a thiophene moietyAnti-inflammatory effects
PyridinecarboxamideFeatures a pyridine ringAntimicrobial properties
4-ThiazolecarboxamideIncorporates a thiazole ringAnticancer activity

This table illustrates the diverse potential applications of compounds related to this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene and pyridine derivatives:

  • Anti-Cancer Activity : Research indicates that thiophene derivatives can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds similar to this compound have been demonstrated to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Molecular Docking Studies : These studies have shown promising binding affinities for this compound against various targets, indicating its potential as a lead compound for drug development.

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